![molecular formula C15H19N5O2S B2849124 (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone CAS No. 2034278-91-4](/img/structure/B2849124.png)
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone
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Description
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C15H19N5O2S and its molecular weight is 333.41. The purity is usually 95%.
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Scientific Research Applications
Transformations in Heterocyclic Chemistry
Research has shown that compounds with dimethylamino pyrazinyl groups are involved in transformations into various heterocyclic systems, indicating their utility in synthesizing complex heterocyclic structures that are significant in pharmaceutical chemistry and material science. For example, the transformations of the pyrido[1,2-a]pyrazine ring system into other heterocycles illustrate the versatility of related compounds in synthesizing new chemical entities (Kolar, Tislér, & Pizzioli, 1996).
Anticancer and Antimicrobial Applications
Compounds with related structures have been synthesized and evaluated for their anticancer and antimicrobial activities, highlighting the potential medical applications of such chemicals. For instance, the synthesis of novel pyrazolo[1,5‐a]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety and their evaluation against bacterial and fungal species demonstrate the bioactivity potential of such compounds (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Synthetic Methodologies and Chemical Properties
Studies on the synthesis of related heterocyclic compounds provide insights into the methodologies that could be applied to synthesize and modify the compound of interest. This includes the use of specific reagents and conditions to introduce or modify functional groups, which is crucial for the development of new pharmaceuticals or materials with desired properties. The stereospecific synthesis of pyrrolidines and the exploration of their configurations via 1,3-dipolar cycloadditions to sugar-derived enones offer examples of such methodologies (Oliveira Udry, Repetto, & Varela, 2014).
properties
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-10-14(23-9-17-10)15(21)20-5-4-11(8-20)22-13-7-16-6-12(18-13)19(2)3/h6-7,9,11H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNCPUCNIFDIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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